molecular formula C18H26N2O3S B2890744 (2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone CAS No. 380191-63-9

(2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2890744
CAS No.: 380191-63-9
M. Wt: 350.48
InChI Key: KFMAJXYCCKGCLM-UHFFFAOYSA-N
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Description

(2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone is a complex organic compound that features a piperidine ring substituted with a methyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the methyl group at the 2-position of the piperidine ring can be achieved through alkylation reactions using methylating agents.

    Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the CNS, potentially modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone: shares structural similarities with other piperidine derivatives such as:

Uniqueness

The unique combination of the methyl and phenylsulfonyl groups in this compound imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-15-7-5-6-12-20(15)18(21)16-10-13-19(14-11-16)24(22,23)17-8-3-2-4-9-17/h2-4,8-9,15-16H,5-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMAJXYCCKGCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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